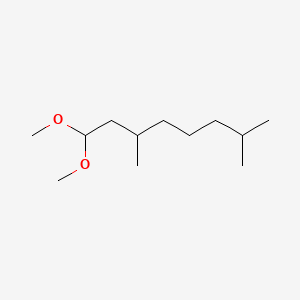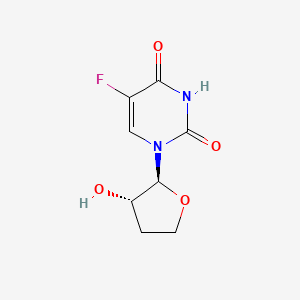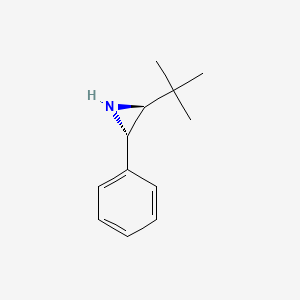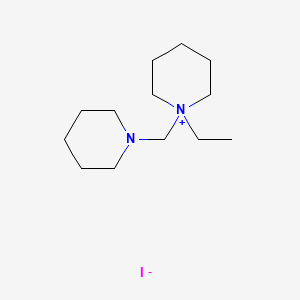
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione is an organic compound with a unique structure that includes a naphthalene core with two ketone groups and additional methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione can be achieved through a multi-step process. One common method involves the reaction of hydrazine monohydrate with succinic anhydride at room temperature, followed by the addition of aromatic aldehydes and dimedone under solvent-free conditions . The reaction is typically carried out at 50°C with stirring until completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Another compound with a similar tetrahydro structure but different functional groups.
8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene: A structurally related compound with additional methyl groups.
Uniqueness
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione is unique due to its specific arrangement of functional groups and its potential applications across various fields. Its distinct chemical properties and reactivity make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-8-5-9(13)3-4-10(8)11(14)7-12/h3-7H2,1-2H3 |
Clé InChI |
QWYZJBSQCZGQNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CCC(=O)C2)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


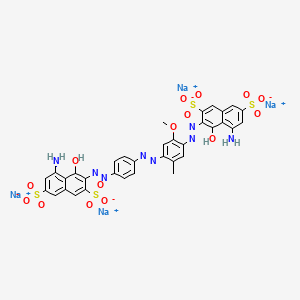
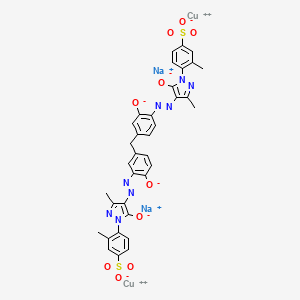
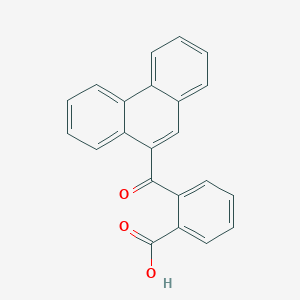
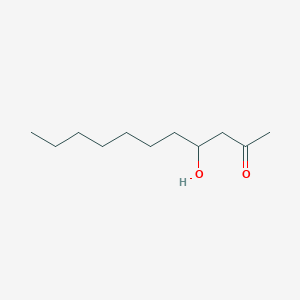


![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
